CP-465022

Descripción general

Descripción

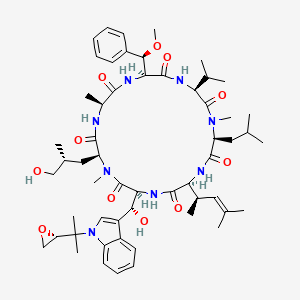

CP-465022 es un antagonista no competitivo potente y selectivo del receptor de ácido α-amino-3-hidroxi-5-metil-4-isoxazolpropiónico. Este compuesto ha demostrado una actividad anticonvulsiva significativa y se utiliza como herramienta para investigar el papel de los receptores de ácido α-amino-3-hidroxi-5-metil-4-isoxazolpropiónico en los procesos fisiológicos y patofisiológicos .

Aplicaciones Científicas De Investigación

CP-465022 se utiliza ampliamente en la investigación científica para estudiar el papel de los receptores de ácido α-amino-3-hidroxi-5-metil-4-isoxazolpropiónico en diversas condiciones. Tiene aplicaciones en:

Mecanismo De Acción

CP-465022 ejerce sus efectos uniéndose a un sitio en el receptor de ácido α-amino-3-hidroxi-5-metil-4-isoxazolpropiónico distinto del sitio agonista, lo que lleva a la inhibición no competitiva . Esta unión reduce la eficacia del kainato para activar los receptores, inhibiendo así las corrientes mediadas por receptores . Los objetivos moleculares involucrados incluyen las subunidades del receptor de ácido α-amino-3-hidroxi-5-metil-4-isoxazolpropiónico, y las vías afectadas están principalmente relacionadas con la neurotransmisión excitatoria .

Análisis Bioquímico

Biochemical Properties

CP-465022 is known for its role in inhibiting the AMPA receptor, a type of ionotropic glutamate receptor that mediates fast synaptic transmission in the central nervous system. The compound interacts with the AMPA receptor by binding to a site distinct from the glutamate binding site, thereby inhibiting the receptor’s activity. This noncompetitive antagonism results in the inhibition of kainate-induced responses with an IC50 of 25 nM in rat cortical neurons . This compound also significantly blocks the persistent component of Na v 1.6 channel activity .

Cellular Effects

This compound has been shown to potently inhibit AMPA receptor-mediated synaptic transmission in hippocampal neurons. This inhibition leads to a reduction in excitatory postsynaptic currents, which can have various effects on cellular processes. For instance, this compound has been observed to reduce the induction of seizures in animal models, highlighting its potential therapeutic application in epilepsy . Additionally, the compound’s inhibition of AMPA receptors can influence cell signaling pathways, gene expression, and cellular metabolism by modulating synaptic activity and neurotransmitter release .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the AMPA receptor at the interface between the S1 and S2 glutamate binding core and the channel transmembrane domains. This binding disrupts the transduction of agonist binding into channel opening, thereby inhibiting the receptor’s activity . The compound exhibits higher affinity for the closed state of the receptor, further depending on the level of S1 and S2 domain closure . This noncompetitive antagonism results in the inhibition of excitatory synaptic transmission mediated by AMPA receptors.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained inhibitory effects on AMPA receptor activity over time. Studies have shown that the compound can maintain its inhibitory effects on kainate-induced responses for extended periods, with complete inhibition observed at higher concentrations . Additionally, this compound has been found to be brain-penetrant and orally active, making it suitable for long-term studies in animal models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits AMPA receptor-mediated synaptic transmission and reduces seizure activity. At higher doses, this compound can exhibit toxic or adverse effects, including potential neurotoxicity . The compound’s dosage-dependent effects highlight the importance of careful dose optimization in preclinical and clinical studies.

Transport and Distribution

This compound is transported and distributed within cells and tissues, primarily targeting the central nervous system. The compound’s brain-penetrant properties allow it to effectively reach and inhibit AMPA receptors in neuronal tissues . Additionally, this compound’s distribution within the body may involve interactions with transporters or binding proteins that facilitate its localization and accumulation in specific tissues .

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target, the AMPA receptor, which is located on the postsynaptic membrane of excitatory synapses. The compound’s activity and function are closely tied to its ability to inhibit AMPA receptor-mediated synaptic transmission, thereby modulating excitatory signaling in the central nervous system

Métodos De Preparación

La síntesis de CP-465022 implica varios pasos. El compuesto es un sólido cristalino y es quiral debido a la rotación restringida del sustituyente 2-clorofenilo en la estructura de la quinazolin-4-ona . La ruta sintética detallada y las condiciones de reacción son propietarias y no se divulgan ampliamente en la literatura pública. Los métodos de producción industrial típicamente implican la síntesis a gran escala bajo condiciones controladas para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

CP-465022 se somete a varias reacciones químicas, centrándose principalmente en su interacción con los receptores de ácido α-amino-3-hidroxi-5-metil-4-isoxazolpropiónico. Se sabe que inhibe las respuestas inducidas por kainato con una IC50 de 25 nM en neuronas corticales de rata . El compuesto no afecta significativamente las corrientes inducidas por N-metil-D-aspartato de pico, pero reduce las corrientes medidas durante la aplicación de N-metil-D-aspartato . Los reactivos y condiciones comunes utilizados en estas reacciones incluyen dimetilsulfóxido como solvente y condiciones de temperatura controlada . Los principales productos formados a partir de estas reacciones son típicamente las formas inhibidas de los receptores diana .

Comparación Con Compuestos Similares

CP-465022 es único debido a su alta selectividad y potencia como antagonista no competitivo del receptor de ácido α-amino-3-hidroxi-5-metil-4-isoxazolpropiónico. Los compuestos similares incluyen:

2,3-dihidroxi-6-nitro-7-sulfamoil-benzo(F)quinoxalina: Otro antagonista del receptor de ácido α-amino-3-hidroxi-5-metil-4-isoxazolpropiónico con propiedades neuroprotectoras.

6-(1H-imidazol-1-il)-7-nitro-2,3(1H,4H)-quinoxalindiona clorhidrato: Un compuesto estructuralmente relacionado con efectos inhibitorios similares sobre los receptores de ácido α-amino-3-hidroxi-5-metil-4-isoxazolpropiónico.

[1,2,3,4-tetrahidro-7-morfolinil-2,3-dioxo-6-(trifluorometil)quinoxalin-1-il]metanofosfonato: Otro potente antagonista del receptor de ácido α-amino-3-hidroxi-5-metil-4-isoxazolpropiónico utilizado en estudios de neuroprotección.

This compound se destaca por sus características de unión específicas y la extensa investigación que respalda su uso en diversas aplicaciones científicas .

Propiedades

IUPAC Name |

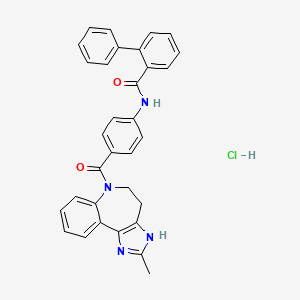

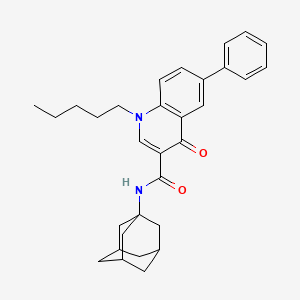

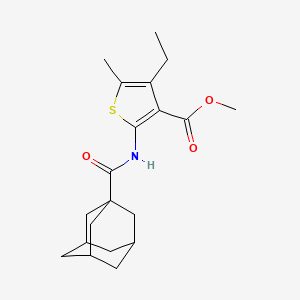

3-(2-chlorophenyl)-2-[2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClFN4O/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27/h5-16H,3-4,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYHNPUGUPISSQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173759 | |

| Record name | CP-465022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199655-36-2 | |

| Record name | CP-465022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.